N-(2-furylmethyl)-2-isobutyrylhydrazinecarbothioamide
Overview
Description
N-(2-furylmethyl)-2-isobutyrylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C10H15N3O2S and its molecular weight is 241.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.08849790 g/mol and the complexity rating of the compound is 258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Monitoring and Biological Applications
Fluorescent Probes for Hydrazine Detection
A study by Zhu et al. (2019) developed a ratiometric fluorescent probe utilizing dicyanoisophorone for the detection of hydrazine in environmental water systems and biological samples. The probe exhibited low cytotoxicity, significant cell permeability, and a large Stokes shift, making it suitable for fluorescence imaging of exogenous N2H4 in HeLa cells and zebrafish (Zhu et al., 2019).
Synthesis of Novel Compounds
Novel Ring System Synthesis
Hassan (2000) described the synthesis of furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and furo[2,3
: 5,6]-pyrimido[3,4-b][2,3-e]indolo[1,2,4]triazine, showcasing the versatility of furan-based compounds in creating new chemical structures with potential for further chemical exploration (Hassan, 2000).
Chemosensors for Ion Detection
Dual Chemosensor for Ions
Udhayakumari and Velmathi (2015) utilized a naphthalene thiourea derivative as a colorimetric and fluorescent dual chemosensor for detecting F− and Cu2+/Hg2+ ions. This study highlights the potential of such compounds in developing sensors for metal ions, which are crucial for environmental monitoring and bioimaging applications (Udhayakumari & Velmathi, 2015).
Antioxidant and Antifungal Activities
Antioxidant Activities
The metal complexes of certain thiosemicarbazones were found to exhibit significant antifungal activities and promising antioxidant capabilities, as shown in a study by Al-Amiery et al. (2012). This research suggests the potential use of such compounds in developing treatments or preservatives based on their bioactive properties (Al-Amiery et al., 2012).
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-methylpropanoylamino)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-7(2)9(14)12-13-10(16)11-6-8-4-3-5-15-8/h3-5,7H,6H2,1-2H3,(H,12,14)(H2,11,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXPDVONLIHCPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NNC(=S)NCC1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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